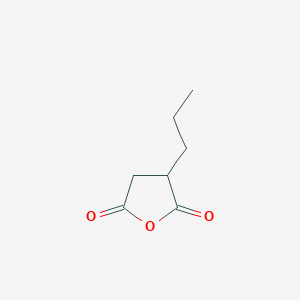

3-propyloxolane-2,5-dione

Descripción

3-Propyloxolane-2,5-dione is a cyclic diketone derivative belonging to the oxolane-dione class. Structurally, it consists of a five-membered oxolane (tetrahydrofuran) ring fused with two ketone groups at positions 2 and 5, substituted with a propyl group at position 2. This compound shares structural homology with diketopiperazines (DKPs) and other oxolane-dione derivatives, which are known for diverse bioactivities, including antiviral, anti-inflammatory, and enzyme-inhibitory properties .

Propiedades

Número CAS |

14035-82-6 |

|---|---|

Fórmula molecular |

C7H10O3 |

Peso molecular |

142.15 g/mol |

Nombre IUPAC |

3-propyloxolane-2,5-dione |

InChI |

InChI=1S/C7H10O3/c1-2-3-5-4-6(8)10-7(5)9/h5H,2-4H2,1H3 |

Clave InChI |

JIUWLLYCZJHZCZ-UHFFFAOYSA-N |

SMILES canónico |

CCCC1CC(=O)OC1=O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

3-propyloxolane-2,5-dione can be synthesized through several methods:

Dehydration of Propylsuccinic Acid: This method involves the dehydration of propylsuccinic acid using dehydrating agents such as acetyl chloride or phosphoryl chloride.

Catalytic Hydrogenation: Industrially, propylsuccinic anhydride can be prepared by the catalytic hydrogenation of maleic anhydride in the presence of a propyl group donor.

Análisis De Reacciones Químicas

Types of Reactions

3-propyloxolane-2,5-dione undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form propylsuccinic acid.

Alcoholysis: Reacts with alcohols to form monoesters.

Aminolysis: Reacts with amines to form amides.

Acylation: Used in acylation reactions under Friedel-Crafts conditions.

Common Reagents and Conditions

Hydrolysis: Water, mild acidic or basic conditions.

Alcoholysis: Alcohols (e.g., methanol, ethanol), acidic or basic catalysts.

Aminolysis: Amines (e.g., ammonia, primary amines), often in the presence of a base.

Acylation: Lewis acids (e.g., aluminum chloride) as catalysts.

Major Products

Hydrolysis: Propylsuccinic acid.

Alcoholysis: Propylsuccinic monoesters.

Aminolysis: Propylsuccinic amides.

Acylation: Various acylated products depending on the substrate used.

Aplicaciones Científicas De Investigación

3-propyloxolane-2,5-dione has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Utilized in the modification of biomolecules, such as proteins and peptides, to study their functions and interactions.

Medicine: Investigated for its potential use in drug delivery systems and as a building block for pharmaceuticals.

Industry: Employed in the production of polymers, resins, and coatings due to its reactivity and ability to form stable bonds

Mecanismo De Acción

The mechanism of action of propylsuccinic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles (e.g., water, alcohols, amines) through the following steps:

Nucleophilic Attack: The nucleophile attacks the carbonyl carbon of the anhydride.

Formation of Tetrahedral Intermediate: A tetrahedral intermediate is formed.

Leaving Group Removal: The leaving group (e.g., carboxylate ion) is expelled.

Product Formation: The final product (e.g., acid, ester, amide) is formed

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The alkyl chain length at position 3 significantly influences solubility, lipophilicity, and stability:

*Note: Properties of this compound are inferred from analogs.

Bioactivity and Pharmacological Potential

Antiviral Activity

Diketopiperazine (DKP) derivatives with benzylidene or isobutyl substituents (e.g., compounds 3, 6, and 7 in ) exhibit antiviral activity against H1N1 (IC₅₀: 6.8–41.5 μM).

Enzyme Inhibition

Curcuminoids with β-diketone moieties () inhibit DNA methyltransferases (DNMT1), but their rapid metabolism limits utility. Oxolane-diones, with rigid cyclic structures, may offer improved metabolic stability compared to linear β-diketones, though this requires validation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.